2H-Thiopyran, tetrahydro-2-(2-propenyl)-

Description

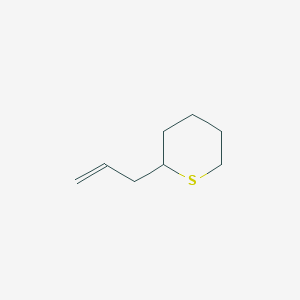

Structure

2D Structure

3D Structure

Properties

CAS No. |

62162-10-1 |

|---|---|

Molecular Formula |

C8H14S |

Molecular Weight |

142.26 g/mol |

IUPAC Name |

2-prop-2-enylthiane |

InChI |

InChI=1S/C8H14S/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2 |

InChI Key |

NXNMJVPKONBZKA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CCCCS1 |

Origin of Product |

United States |

Synthesis and Chemical Properties

Synthetic Approaches to the Tetrahydrothiopyran (B43164) Ring

The construction of the substituted tetrahydrothiopyran core can be achieved through various synthetic strategies. Cyclization reactions are paramount, with methods like the thia-Prins cyclization offering a powerful tool for diastereoselective synthesis. figshare.comresearchgate.net

Analogous to the well-known Prins reaction for synthesizing tetrahydropyrans, the thia-Prins cyclization is a potent method for constructing tetrahydrothiopyran rings. beilstein-journals.orgresearchgate.netbeilstein-journals.org This reaction typically involves the acid-catalyzed cyclization of a homoallylic thiol with an aldehyde or its equivalent. For a molecule like 2-allyl-tetrahydro-2H-thiopyran, a retrosynthetic analysis might suggest a pathway involving the cyclization of a sulfur-containing precursor bearing an appropriate alkenyl chain. Research has demonstrated that the thia-Prins cyclization of thioacrylates can produce substituted tetrahydrothiopyrans with good diastereoselectivity. researchgate.net The mechanism proceeds through a thiocarbenium ion intermediate, which is then attacked intramolecularly by a tethered alkene or alkyne. researchgate.net

Beyond the thia-Prins reaction, other cycloaddition and intramolecular cyclization methods are employed for synthesizing tetrahydrothiopyran and related tetrahydrothiophene (B86538) rings. Intramolecular cycloaddition of alkynyl halides with a sulfur source like potassium ethyl xanthate (EtOCS2K) has been shown to produce tetrahydrothiophene and tetrahydrothiopyran derivatives with excellent stereoselectivity. rsc.org Additionally, [4+2] cycloaddition reactions (Diels-Alder reactions) using sulfur-containing dienophiles or dienes are a fundamental approach to building the six-membered thiopyran ring system, which can then be hydrogenated to the corresponding tetrahydrothiopyran. nih.gov

Reactivity of 2H-Thiopyran, tetrahydro-2-(2-propenyl)-

The reactivity of this compound is primarily dictated by two key features: the carbon-carbon double bond of the allyl group and the sulfur atom within the heterocyclic ring.

The double bond of the allyl group is susceptible to a wide range of electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, consistent with standard alkene chemistry. It can also undergo oxidation to form diols, epoxides, or be cleaved to yield aldehydes. Furthermore, the allyl group is a valuable handle in metal-catalyzed cross-coupling reactions. For instance, if the sulfur atom is oxidized to a sulfone, the resulting allyl sulfone can act as a latent nucleophile in palladium-catalyzed reactions, where the allyl group is cleaved during the catalytic cycle. acs.orgacs.org

The sulfur atom in the tetrahydrothiopyran ring is a nucleophilic site and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation states significantly alter the chemical and physical properties of the molecule. The sulfone, in particular, is a stable, electron-withdrawing group that can influence the reactivity of adjacent protons and participate in various synthetic transformations.

Stereochemistry and Conformational Analysis

The structure of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- involves stereochemical and conformational considerations that are crucial to understanding its properties.

The C2 carbon, to which the allyl group is attached, is a stereocenter. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-2-allyl-tetrahydro-2H-thiopyran. Syntheses of such chiral molecules often result in a racemic mixture unless asymmetric methods are employed. The stereochemistry of related 2,3-disubstituted systems has been rigorously proven, confirming that stable cis and trans diastereomers can be isolated and characterized. rsc.org

The six-membered tetrahydrothiopyran ring, like cyclohexane, is not planar and adopts several conformations. Theoretical and experimental studies on tetrahydro-2H-thiopyran and its simple alkylated derivatives show a strong preference for a chair conformation over twist or boat forms. researchgate.net The energy barrier between the chair and twist conformers is significant. researchgate.net For 2-substituted tetrahydrothiopyrans, the substituent (in this case, the allyl group) will preferentially occupy the equatorial position in the most stable chair conformation to minimize steric hindrance (1,3-diaxial interactions).

| Conformer Comparison | Free Energy Difference (kcal/mol) |

|---|---|

| Chair vs. 1,4-Twist | 5.44 |

| Chair vs. 2,5-Twist | 5.71 |

Data adapted from a computational study on tetrahydro-2H-thiopyran. researchgate.net

This conformational preference influences the molecule's reactivity and its interactions with other molecules.

Cyclization Reactions and Annulation Processes

Cyclization and annulation reactions are powerful tools for the construction of the tetrahydrothiopyran skeleton. These methods involve the formation of one or more rings in a single synthetic operation and are often characterized by their efficiency and potential for stereocontrol.

The Prins cyclization and its variants represent a valuable strategy for the stereoselective synthesis of tetrahydropyran (B127337) rings, and the principles can be extended to their sulfur analogs, tetrahydrothiopyrans, through thia-Prins cyclizations. researchgate.net This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol or thiol with an aldehyde or ketone. researchgate.net The key intermediate is an oxocarbenium or thiocarbenium ion, which undergoes an intramolecular reaction with the alkene to form the heterocyclic ring. beilstein-journals.orgbeilstein-journals.org

The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state, which can lead to the formation of highly substituted tetrahydropyrans with excellent diastereoselectivity. nih.gov However, competing side reactions such as oxonia-Cope rearrangement can sometimes lead to racemization or the formation of undesired byproducts. beilstein-journals.orgbeilstein-journals.org The choice of Lewis or Brønsted acid catalyst is crucial for the success of the reaction. researchgate.net Thia-Prins cyclizations, utilizing homoallylic thiols, proceed through a similar mechanism to afford tetrahydrothiopyran derivatives. researchgate.net For instance, the reaction of aldehydes with 5-methylhex-4-ene-1-thiol mediated by boron trifluoride etherate yields substituted tetrahydrothiopyrans with high diastereoselectivity. acs.org

Table 1: Examples of Prins-Type Cyclization for Tetrahydropyran Synthesis

| Reactants | Catalyst | Product | Yield (%) | Reference |

| Homoallylic alcohol, 2-tert-butyldimethylsilyloxypropanal | SnCl₄ | Tetrahydropyran derivative | 27 | researchgate.net |

| Homoallylic alcohol, Aldehyde | Lewis Acid | Trisubstituted tetrahydropyran | Not specified | beilstein-journals.orgbeilstein-journals.org |

| Unsaturated enol ether | Brønsted superacid | cis-2,6-disubstituted 4-methylenetetrahydropyran | 55 | beilstein-journals.org |

| Substituted cyclopropylcarbinol, Aldehyde | TFA | 2,4,6-trisubstituted tetrahydropyran | Not specified | beilstein-journals.orgbeilstein-journals.org |

| Thioacrylate | Trimethylsilyltrifluoromethanesulfonate | Tetrahydrothiophenes and -thiopyrans | Good to high | researchgate.net |

This table is for illustrative purposes and may not be exhaustive.

Intramolecular radical cyclizations provide an alternative and powerful method for the synthesis of tetrahydrothiopyran rings. acs.org These reactions typically involve the generation of a carbon-centered radical which then adds to a suitably positioned double or triple bond within the same molecule. thieme-connect.de The resulting cyclized radical is then quenched to afford the final product.

This methodology is advantageous due to its tolerance of a wide range of functional groups and the often mild reaction conditions. thieme-connect.de Transition metals are frequently employed to mediate these radical cyclizations, offering unique modes of reactivity for the synthesis of complex molecules. thieme-connect.de

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis and has been effectively applied to the formation of thiopyran derivatives. documentsdelivered.comrsc.orgx-mol.net In this context, a conjugated diene reacts with a dienophile containing a carbon-sulfur double bond (a thione) to form a six-membered ring. rsc.org These reactions can be either intermolecular, between two separate molecules, or intramolecular, where the diene and dienophile are part of the same molecule. rsc.orgx-mol.netrsc.org

The concerted nature of the Diels-Alder reaction, where new sigma bonds are formed simultaneously, often allows for a high degree of stereochemical control. rsc.org Thio-Diels-Alder reactions can proceed through either a concerted or a stepwise mechanism, depending on the specific reactants and conditions. rsc.orgx-mol.net A variety of thioketones, such as thiobenzophenone (B74592) and thioxanthone, can serve as effective dienophiles in these cycloadditions. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer an efficient and atom-economical approach to complex molecules, including those with a tetrahydrothiopyran core. researchgate.netresearchgate.net These reactions often proceed through a cascade of elementary steps, leading to the rapid construction of molecular complexity.

For example, MCRs involving tetrahydro-4H-thiopyran-4-one have been developed to produce spiro-annulated heterocyclic systems. researchgate.net Similarly, multi-component reactions of 1-benzothiopyran-4-ones with heterocyclic amines and dimethylformamide-dimethylacetal under microwave irradiation have been shown to afford novel poly-heterocyclic ring systems. researchgate.net The Povarov reaction, a three-component reaction to form tetrahydroquinolines, exemplifies the power of MCRs in constructing complex heterocyclic frameworks. rsc.org

Thia-Michael Addition Approaches (Implied by reactivity patterns)

The thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a fundamental carbon-sulfur bond-forming reaction. srce.hr While not a direct ring-forming reaction in itself, it is a key step in many synthetic routes towards tetrahydrothiopyrans. An intramolecular thia-Michael addition, where the thiol and the Michael acceptor are part of the same molecule, can lead to the direct formation of the tetrahydrothiopyran ring.

This reaction is valued for its efficiency and the ability to proceed under mild conditions, often catalyzed by either acids or bases. nih.govresearchgate.net The thia-Michael addition is considered a "click" reaction due to its high reliability and specificity. rsc.org It has been widely used in organic synthesis for the creation of a diverse range of organosulfur compounds. researchgate.net The reaction's versatility is further demonstrated by its application in polymer chemistry and materials science. nih.gov

Table 2: Catalysts Used in Thia-Michael Addition Reactions

| Catalyst | Reactants | Product | Reference |

| Ferric chloride | Thiol, α,β-unsaturated carbonyl compound | Michael adduct | srce.hr |

| Indium bromide | Thiol, α,β-unsaturated compound | Thia-Michael adduct | researchgate.net |

| Bismuth triflate | Thiol, α,β-unsaturated carbonyl compound | bis-thioether compounds | researchgate.net |

| VO(OTf)₂ | Thiol, α,β-unsaturated ketone | β-mercapto ketones | researchgate.net |

| Chiral Fe(III)-salen complex | Thiol, α,β,γ,δ-unsaturated dienone | Chiral thia-Michael adduct | researchgate.net |

This table is for illustrative purposes and may not be exhaustive.

An exploration of the synthetic pathways toward 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, a sulfur-containing heterocyclic compound, reveals a variety of sophisticated chemical strategies. These methodologies focus on the efficient construction of the tetrahydrothiopyran core and the precise installation of the 2-propenyl (allyl) substituent. This article details key synthetic approaches, including ring-closing metathesis and reactions involving sulfine (B13751562) intermediates for cyclization, as well as methods for introducing the allyl group and the catalytic systems that facilitate these transformations.

Reaction Pathways and Mechanistic Investigations of 2h Thiopyran, Tetrahydro 2 2 Propenyl

Reactivity of the Tetrahydrothiopyran (B43164) Ring System

The tetrahydrothiopyran ring is a sulfur-containing heterocycle that exhibits a range of chemical reactivities, influenced by the presence of the sulfur atom and the substituents on the ring. The reactivity of this ring system in 2H-Thiopyran, tetrahydro-2-(2-propenyl)- can be understood by examining the behavior of its carbon atoms and the sulfur heteroatom.

Nucleophilic and Electrophilic Reactivity of Ring Carbons

The carbon atoms within the tetrahydrothiopyran ring can act as both nucleophiles and electrophiles, depending on the reaction conditions and the nature of the attacking species. The presence of the sulfur atom influences the electron density around the adjacent carbon atoms. In reactions with electrophiles, the π electrons of a double bond within the ring or an adjacent functional group can initiate an attack. For instance, in electrophilic aromatic substitution, the donation of a pair of π electrons to an electrophile leads to the formation of a cation, which then loses a proton to restore aromaticity. libretexts.org While the tetrahydrothiopyran ring is not aromatic, the general principle of nucleophilic attack by a C-C double bond on an electrophile is relevant.

Conversely, the carbon atoms can be subject to nucleophilic attack, particularly if there is an adjacent electron-withdrawing group or if the ring is part of a larger, more complex molecule. Studies on analogous tetrahydropyran (B127337) and tetrahydrofuran (B95107) acetals have shown that substitution reactions with C-nucleophiles can be highly stereoselective. acs.orgnih.gov The stereoselectivity is influenced by factors such as the nature of the nucleophile and the presence of substituents on the ring. acs.org For example, with strong nucleophiles, reactions can occur at near diffusion-limited rates, leading to low stereoselectivity. acs.org

Transformations Involving the Sulfur Heteroatom (e.g., oxidation to sulfoxides/sulfones)

The sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations are significant as they can alter the chemical and physical properties of the molecule. The oxidation state of the sulfur can influence the ring's conformation and its reactivity in subsequent reactions.

The synthesis of tetrahydro-2H-thiopyran 1,1-dioxides has been achieved through various synthetic methods, indicating the accessibility of the sulfone oxidation state. nih.govresearchgate.net For instance, an unprecedented [1+1+1+1+1+1] annulation process has been developed for the construction of these dioxides. nih.govresearchgate.net

Furthermore, the chemoselective synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides highlights the ability to selectively oxidize the sulfur atom even in the presence of other functional groups. nih.gov In one study, oxidation of a 2,6-disubstituted-4H-tetrahydrothiopyran-4-one with no observation of oxidation on a nitrogen-containing substituent demonstrated high chemoselectivity. nih.gov This suggests that the sulfur atom in tetrahydro-2-(2-propenyl)-2H-thiopyran can likely be oxidized to the corresponding sulfoxide (B87167) and sulfone under controlled conditions. The resulting sulfoxides and sulfones would have altered steric and electronic properties, which could be exploited in further synthetic transformations.

| Starting Material | Product | Reagents and Conditions | Reference |

| Sulfoxonium ylides | Tetrahydro-2H-thiopyran 1,1-dioxides | Rongalite, NaOAc | researchgate.net |

| 2,6-[2-pyridyl-substituted]-4H-tetrahydrothiopyran-4-one | (±)-trans- and cis-sulfoxide isomers | Not specified | nih.gov |

Chemical Transformations of the 2-Propenyl Side Chain

The 2-propenyl (allyl) side chain of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- is a versatile functional group that can undergo a variety of chemical transformations. These reactions provide a means to elaborate the structure of the molecule, introducing new functional groups and creating more complex architectures.

Olefin Metathesis Reactions (e.g., Cross-Metathesis, RCM)

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. beilstein-journals.orgnih.govnih.gov This reaction involves the redistribution of alkene fragments. medwinpublishers.com The 2-propenyl side chain of tetrahydro-2-(2-propenyl)-2H-thiopyran is an excellent substrate for such transformations. Allyl sulfides, in particular, have been shown to be effective substrates in olefin metathesis. beilstein-journals.orgnih.gov

Cross-Metathesis (CM) involves the reaction of two different olefins. organic-chemistry.orgutc.edu In the context of the target molecule, the 2-propenyl group can be reacted with another olefin to generate a new, more substituted alkene. The selectivity of cross-metathesis can be influenced by the nature of the catalyst and the steric and electronic properties of the reacting olefins. wordpress.com Ruthenium-based catalysts, such as Grubbs' catalysts, are known for their high functional group tolerance, making them suitable for reactions involving sulfur-containing molecules. beilstein-journals.orgnih.gov

Ring-Closing Metathesis (RCM) is an intramolecular version of olefin metathesis that is widely used for the synthesis of cyclic compounds. medwinpublishers.comorganic-chemistry.orgwikipedia.org If the tetrahydrothiopyran ring were to bear another alkenyl chain at a suitable position, RCM could be employed to construct a new ring fused to or bridging the existing heterocycle. RCM is a powerful tool for the synthesis of 5- to 30-membered rings. medwinpublishers.comorganic-chemistry.org

| Reaction Type | Description | Catalyst Example | Reference |

| Cross-Metathesis (CM) | Reaction between two different terminal alkenes to form a new internal alkene and ethylene. organic-chemistry.orgutc.edu | Grubbs' Catalysts | beilstein-journals.orgnih.gov |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene and ethylene. organic-chemistry.orgwikipedia.org | Grubbs' Catalysts | medwinpublishers.comorganic-chemistry.org |

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X bond across the double bond of the 2-propenyl side chain. These reactions are highly valuable for introducing a range of functional groups with predictable regioselectivity.

Hydroboration-Oxidation is a two-step reaction sequence that results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. The reaction proceeds via the addition of a borane (B79455) reagent (e.g., BH₃·THF) to the alkene, followed by oxidation of the resulting organoborane with hydrogen peroxide and a base. This method would convert the 2-propenyl group into a 3-hydroxypropyl substituent.

Hydrosilylation is the addition of a silicon-hydrogen bond across the double bond, typically catalyzed by transition metal complexes, most commonly platinum-based catalysts. researchgate.netresearchgate.netnih.govnih.gov This reaction can be highly regioselective, often yielding the anti-Markovnikov addition product. scirp.org The resulting alkylsilane can be a stable final product or can be further functionalized. For example, the hydrosilylation of allyl derivatives with various hydrosilanes has been studied extensively. researchgate.netscirp.org The choice of catalyst and reaction conditions can influence the conversion and selectivity of the reaction. scirp.org Rhodium complexes have also been shown to be efficient catalysts for the hydrosilylation of allyl chloride, achieving high selectivity. researchgate.netnih.govnih.gov

| Reaction Type | Description | Reagents/Catalysts | Product Type | Reference |

| Hydroboration-Oxidation | Anti-Markovnikov addition of H₂O across the double bond. | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol | N/A |

| Hydrosilylation | Addition of a Si-H bond across the double bond. researchgate.net | Platinum or Rhodium complexes | Alkylsilane | researchgate.netnih.govnih.govscirp.org |

Epoxidation and Dihydroxylation of the Allylic Double Bond

The allylic double bond in 2H-Thiopyran, tetrahydro-2-(2-propenyl)- is susceptible to oxidation reactions such as epoxidation and dihydroxylation, leading to the formation of valuable functionalized derivatives.

Epoxidation: The conversion of the terminal alkene to an epoxide can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The diastereoselectivity of the epoxidation can be influenced by the presence of directing groups and the reaction conditions. For allylic alcohols, hydrogen bonding can direct the epoxidation to occur on a specific face of the double bond. organic-chemistry.orgrsc.org While 2H-Thiopyran, tetrahydro-2-(2-propenyl)- lacks a hydroxyl group for such direction, the stereocenter at the 2-position of the thiopyran ring can still exert a degree of stereocontrol, potentially leading to a mixture of diastereomeric epoxides. The relative stereochemistry of the newly formed epoxide ring with respect to the substituent at the C-2 position is a key aspect of these reactions. nih.gov

Dihydroxylation: The synthesis of vicinal diols from the allylic double bond can be accomplished through syn- or anti-dihydroxylation methods. libretexts.orglibretexts.org Syn-dihydroxylation is typically achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.org The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. wikipedia.org For cyclic allylic amides, dihydroxylation with catalytic osmium tetroxide has been shown to proceed with good syn-selectivity. researchgate.net Anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide. libretexts.org The stereochemical outcome of these reactions on 2H-Thiopyran, tetrahydro-2-(2-propenyl)- would be influenced by the existing stereocenter and the specific reagents and conditions employed.

| Reaction | Reagent | Expected Product | Stereochemistry |

| Epoxidation | m-CPBA | 2-((Oxiran-2-yl)methyl)tetrahydro-2H-thiopyran | Mixture of diastereomers |

| Syn-Dihydroxylation | OsO₄, NMO | 3-(Tetrahydro-2H-thiopyran-2-yl)propane-1,2-diol | Syn-addition |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 3-(Tetrahydro-2H-thiopyran-2-yl)propane-1,2-diol | Anti-addition |

Polymerization Studies

The presence of the terminal alkene in 2H-Thiopyran, tetrahydro-2-(2-propenyl)- suggests its potential to act as a monomer in polymerization reactions. The reactivity of allyl compounds in polymerization can be complex, often susceptible to chain transfer reactions that limit the molecular weight of the resulting polymer. nih.gov

Radical polymerization is a common method for polymerizing alkenes. Initiation with a radical initiator, such as azobisisobutyronitrile (AIBN), would generate a radical that can add across the double bond of the monomer. Subsequent propagation steps would lead to the formation of a polymer chain. However, the allylic protons in the monomer are susceptible to abstraction, which can lead to chain termination or branching. nih.gov The polymerization of allyl-type monomers can sometimes proceed via a [3 + 2] cyclization mechanism under photochemically induced radical conditions. frontiersin.org

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereocenter at the 2-position of the tetrahydrothiopyran ring plays a crucial role in directing the stereochemical outcome of reactions involving the allylic side chain. Any reaction that creates a new stereocenter, such as epoxidation or dihydroxylation, will result in the formation of diastereomers. The ratio of these diastereomers is determined by the energetic difference between the transition states leading to their formation.

In the case of epoxidation, the approach of the oxidizing agent to the double bond can be influenced by the steric bulk of the tetrahydrothiopyran ring, leading to a preferential formation of one diastereomer over the other. Similarly, during dihydroxylation with osmium tetroxide, the formation of the cyclic osmate ester intermediate will be subject to steric hindrance, potentially leading to a diastereoselective outcome. researchgate.net The stereochemistry of cycloaddition reactions involving thiopyran derivatives has been shown to be influenced by the nature of the reactants and catalysts. nih.gov

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For reactions involving 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, both carbocationic and radical pathways are plausible depending on the reaction conditions and reagents.

Carbocationic Intermediates

Carbocationic intermediates can be generated from the allylic double bond under acidic conditions. Protonation of the double bond would lead to the formation of a secondary carbocation. This intermediate can then be trapped by a nucleophile or undergo rearrangement to a more stable carbocation. The presence of the sulfur atom in the tetrahydrothiopyran ring could potentially influence the stability and reactivity of such carbocationic intermediates through neighboring group participation.

Radical Pathways

Radical pathways are initiated by the homolytic cleavage of a bond to form radical species. In the context of 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, radical addition to the double bond is a key step in polymerization and other radical-mediated transformations. A thiyl radical, for instance, can add to the terminal carbon of the allyl group, generating a carbon-centered radical. mdpi.com This intermediate can then propagate a chain reaction or undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule. Intramolecular radical cyclization reactions are powerful tools for the construction of cyclic and heterocyclic systems. thieme-connect.de The regioselectivity of such cyclizations is often governed by Baldwin's rules, with 5-exo-trig cyclizations being generally favored. mdpi.com

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle of 2H-Thiopyran, tetrahydro-2-(2-propenyl)-.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and fundamental information about the molecular structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, the spectrum can be divided into two regions: the signals from the tetrahydrothiopyran (B43164) ring and those from the 2-propenyl (allyl) substituent. The protons on carbons adjacent to the sulfur atom (C2 and C6) are expected to be deshielded and appear at a lower field compared to other ring protons.

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. With eight carbons in the molecule, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, assuming a chiral molecule with no plane of symmetry. The chemical shifts provide insight into the functional groups and hybridization of the carbon atoms.

Table 1: Predicted ¹H NMR Spectral Data for 2H-Thiopyran, tetrahydro-2-(2-propenyl)- This is an interactive data table. Users can sort and filter the data.

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.1 - 3.3 | multiplet (m) | |

| H-3 (axial & equatorial) | 1.6 - 1.9 | multiplet (m) | |

| H-4 (axial & equatorial) | 1.4 - 1.7 | multiplet (m) | |

| H-5 (axial & equatorial) | 1.7 - 2.0 | multiplet (m) | |

| H-6 (axial & equatorial) | 2.6 - 2.8 | multiplet (m) | |

| H-1' (allyl CH₂) | 2.3 - 2.5 | multiplet (m) | |

| H-2' (allyl CH) | 5.7 - 5.9 | ddt | J ≈ 17, 10, 7 |

| H-3' (allyl CH₂, trans) | 5.0 - 5.2 | dq | J ≈ 17, 1.5 |

Table 2: Predicted ¹³C NMR Spectral Data for 2H-Thiopyran, tetrahydro-2-(2-propenyl)- This is an interactive data table. Users can sort and filter the data.

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 45 - 50 |

| C-3 | 28 - 32 |

| C-4 | 25 - 29 |

| C-5 | 29 - 33 |

| C-6 | 30 - 34 |

| C-1' (allyl CH₂) | 38 - 42 |

| C-2' (allyl CH) | 134 - 138 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning these signals and determining the molecule's detailed structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, COSY would show correlations between H-2 and the protons on C3, as well as the protons on the adjacent allyl CH₂ group. It would also map out the entire spin system of the tetrahydrothiopyran ring (H-2 through H-6) and the distinct spin system within the allyl group (H-1' to H-2' to H-3').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is crucial for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal predicted at 3.1-3.3 ppm would show a cross-peak to the carbon signal at 45-50 ppm, assigning them as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different parts of the molecule. The key HMBC correlation for this compound would be from the allyl CH₂ protons (H-1') to the C-2 of the thiopyran ring, unequivocally proving the point of attachment. Other important correlations would exist from the H-2 proton to the C-1' and C-2' of the allyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining stereochemistry. For 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, a NOESY experiment could determine the orientation of the allyl group at C-2. For example, if the H-2 proton shows a spatial correlation to the axial protons at C-4 and C-6, it would indicate that the allyl group occupies an equatorial position.

Quantitative NMR (qNMR) is a precise method for determining the concentration or purity of a substance. Unlike other chromatographic methods, qNMR does not require an identical reference standard of the analyte. The purity of a 2H-Thiopyran, tetrahydro-2-(2-propenyl)- sample can be determined by adding a known mass of a high-purity internal standard to a known mass of the sample. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the standard, the absolute purity can be calculated with high accuracy and precision.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS can measure the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of the parent ion. For 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, the molecular formula is C₈H₁₄S. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Calculated Monoisotopic Mass of [C₈H₁₄S]+•: 142.0816 g/mol

An experimental HRMS value matching this theoretical mass would provide strong evidence for the C₈H₁₄S formula, ruling out other possible formulas with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. Analyzing the pattern of these fragments provides valuable structural information that complements NMR data. The tetrahydrothiopyran ring and the allyl substituent would lead to predictable fragmentation pathways.

A primary and highly probable fragmentation event would be the cleavage of the bond between the ring and the substituent, resulting in the loss of an allyl radical. Other fragmentations could involve ring-opening mechanisms characteristic of cyclic sulfides.

Table 3: Predicted Major Mass Fragments for 2H-Thiopyran, tetrahydro-2-(2-propenyl)- This is an interactive data table. Users can sort and filter the data.

| m/z | Proposed Fragment | Formula | Comments |

|---|---|---|---|

| 142 | [M]+• | [C₈H₁₄S]+• | Molecular Ion |

| 101 | [M - C₃H₅]+ | [C₅H₉S]+ | Loss of allyl radical (base peak likely) |

| 69 | [C₅H₉]+ | [C₅H₉]+ | Tetrahydrothiopyranyl cation fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. mdpi.com By measuring the vibrational frequencies of bonds, a characteristic "fingerprint" spectrum is obtained. For 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, the key functional groups are the tetrahydrothiopyran ring and the allyl group.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. mdpi.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. The C-H stretching vibrations of the saturated ring and the allyl group are typically observed in the 2850-3000 cm⁻¹ region. mdpi.comscirp.org The C=C stretching vibration of the allyl group would produce a distinct peak around 1640-1650 cm⁻¹. mdpi.com The C-S stretching vibration of the thioether within the ring is generally weaker and appears in the fingerprint region, typically between 600 and 800 cm⁻¹. organic-chemistry.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light. nih.gov Non-polar bonds, such as the C=C and C-S bonds, often produce strong Raman signals. Therefore, the C=C stretch of the allyl group (~1645 cm⁻¹) and the C-S stretch of the thiopyran ring (~600-800 cm⁻¹) are expected to be prominent in the Raman spectrum. nih.gov The symmetric C-H stretching vibrations would also be clearly visible.

The combination of IR and Raman spectroscopy allows for a thorough confirmation of the compound's functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H (sp³ - Ring) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C-H (sp² - Allyl) | Stretching | 3010 - 3090 | 3010 - 3090 |

| C=C (Allyl) | Stretching | 1640 - 1650 (Medium) | 1640 - 1650 (Strong) |

| C-S (Thioether) | Stretching | 600 - 800 (Weak) | 600 - 800 (Strong) |

| =C-H (Allyl) | Bending (Out-of-plane) | 910 - 990 (Strong) | Weak |

| -CH₂- (Ring) | Scissoring | 1450 - 1470 | 1450 - 1470 |

Chromatographic Separation and Analysis Techniques

Chromatography is indispensable for the separation of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- from reaction mixtures and for the quantitative assessment of its purity. The choice of technique depends on the compound's volatility and polarity.

Given its likely volatility, Gas Chromatography (GC) is an ideal method for analyzing 2H-Thiopyran, tetrahydro-2-(2-propenyl)-. It is particularly well-suited for determining purity and identifying any volatile impurities. capes.gov.brnih.gov In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase.

A typical GC method would involve a non-polar or mid-polarity capillary column, such as one coated with polydimethylsiloxane (B3030410) (e.g., DB-5ms) or a polyethylene (B3416737) glycol (e.g., DB-WAX) stationary phase. mdpi.com The choice depends on the desired separation from specific impurities. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the compound and any co-eluting impurities based on their mass spectra. mdpi.comresearchgate.netresearchgate.net

| Parameter | Typical Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at 50 °C, ramp at 10 °C/min to 280 °C | Separates compounds based on their boiling points and interactions with the stationary phase. mdpi.com |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Provides identification (MS) or sensitive quantification (FID). |

For less volatile derivatives or for preparative scale purification, High-Performance Liquid Chromatography (HPLC) is the preferred method. The compound possesses moderate polarity due to the thioether and the hydrocarbon structure, making it suitable for both normal-phase and reversed-phase HPLC.

Reversed-phase HPLC is the most common approach. A C18 (octadecylsilane) or C8 stationary phase would be effective for separating the target compound from more polar or less polar impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed with an Ultraviolet (UV) detector, although the allyl group's chromophore is weak. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could also be employed for more sensitive and specific detection.

| Parameter | Typical Condition | Purpose |

| Mode | Reversed-Phase | Separates based on hydrophobicity. |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | Standard stationary phase for retaining moderately polar to non-polar compounds. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water | Elutes compounds from the column; gradient elution is used for complex mixtures. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | UV (at low wavelength, e.g., 210 nm), ELSD, or MS | Detects the analyte as it elutes from the column. |

The 2H-Thiopyran, tetrahydro-2-(2-propenyl)- molecule contains a chiral center at the C2 position of the thiopyran ring, where the allyl group is attached. Therefore, the compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they can have different biological activities.

Chiral chromatography is the definitive method for assessing enantiomeric purity. This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely used and have proven effective for separating a broad range of chiral compounds, including heterocycles. rsc.org Both normal-phase (using hexane/alcohol mixtures) and reversed-phase modes can be employed. The selection of the specific CSP and mobile phase often requires screening to achieve optimal separation. The ratio of the enantiomers is determined by integrating the peak areas in the resulting chromatogram. nih.govnih.gov

| Parameter | Typical Condition | Purpose |

| Technique | Chiral HPLC or Chiral GC | Separation of enantiomers. |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., derivatized cellulose or amylose | Provides differential, stereospecific interactions with the enantiomers. |

| Mobile Phase (HPLC) | Hexane/Isopropanol or other alcohol mixtures (Normal Phase) | Elutes the separated enantiomers. |

| Detector | UV or Circular Dichroism (CD) | Detects the enantiomers; CD detectors can provide additional stereochemical information. |

Computational and Theoretical Chemistry Studies of 2h Thiopyran, Tetrahydro 2 2 Propenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and three-dimensional structure of molecules. mdpi.commdpi.com For 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, these calculations can predict its stability, reactivity, and the spatial distribution of electrons.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

In the case of 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, the HOMO is expected to be localized primarily on the sulfur atom, reflecting the high energy of its non-bonding lone pair electrons. The LUMO, conversely, is likely distributed over the C-S antibonding orbitals and the π* orbital of the propenyl group. The presence of the sulfur heteroatom generally raises the HOMO energy level compared to its carbocyclic analog (allyl-cyclohexane), which can influence its electron-donating capabilities in chemical reactions. nih.gov The HOMO-LUMO gap dictates the molecule's ability to participate in various reactions, including cycloadditions. wikipedia.org

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily localized on the sulfur atom's lone pairs |

| LUMO | +1.2 | Distributed over C-S σ* and propenyl π* orbitals |

| HOMO-LUMO Gap | 9.7 | Indicates high kinetic stability |

Note: These are typical, illustrative values for similar thioether compounds and would be precisely determined by specific DFT calculations (e.g., at the B3LYP/6-31G level of theory).*

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map plots the electrostatic potential onto the electron density surface.

For 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, the MEP surface would show a region of negative electrostatic potential (typically colored red) around the sulfur atom, corresponding to its electron-rich lone pairs. This site is susceptible to electrophilic attack. The π-system of the 2-propenyl group would also exhibit negative potential. Regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly those adjacent to the electronegative sulfur atom. mdpi.com The electrostatic potential on the sulfur atom can be influenced by the orientation of the substituents, affecting its ability to engage in noncovalent interactions. mdpi.com

Conformational Analysis of 2H-Thiopyran, tetrahydro-2-(2-propenyl)-

Similar to cyclohexane, the tetrahydrothiopyran (B43164) ring exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. libretexts.org Computational studies on the parent compound, tetrahydro-2H-thiopyran (thiane), have shown the chair conformer to be significantly more stable than other forms. researchgate.net

Chair Conformation: This is the ground-state conformation. All bond angles are close to the ideal tetrahedral angle, and all substituents on adjacent carbons are staggered. libretexts.org

Boat Conformation: This is a higher-energy conformation due to steric hindrance between the "flagpole" hydrogens (or substituents) and eclipsing interactions along the sides of the "boat". libretexts.org

Twist-Boat (or Skew-Boat) Conformation: By slightly twisting, the boat conformation can alleviate some of its steric and torsional strain, resulting in the more stable twist-boat conformer. libretexts.org It serves as an intermediate in the process of chair-to-chair ring inversion. youtube.com

Computational studies have quantified the energy differences for the parent thiane (B73995) ring.

Table 2: Calculated Relative Energies of Thiane Conformers

| Conformer | Relative Free Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| 1,4-Twist | 5.44 |

| 2,5-Twist | 5.71 |

Data sourced from computational studies on tetrahydro-2H-thiopyran. researchgate.net

The presence of the 2-(2-propenyl)- substituent at the C2 position influences the conformational equilibrium of the ring. To minimize steric interactions, large substituents on a six-membered ring typically prefer to occupy an equatorial position rather than the more sterically hindered axial position. upenn.edu

Therefore, the most stable conformer of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- is expected to be the chair form with the 2-propenyl group in the equatorial position. This arrangement minimizes unfavorable 1,3-diaxial interactions that would occur if the bulky group were in an axial position.

The anomeric effect is a stereoelectronic phenomenon that describes the preference for an axial conformation of a substituent at the carbon adjacent to a heteroatom in a saturated heterocyclic ring. scripps.edu This effect is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (the donor) and the antibonding orbital (σ*) of the C-substituent bond (the acceptor). researchgate.net

In the context of 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, the sulfur atom possesses two lone pairs. An anomeric effect could arise from the interaction of one of these lone pairs with the σ* orbital of the C2-C(propenyl) bond. For this overlap to be optimal, the C-C bond must be in an axial position, anti-periplanar to the sulfur lone pair. This stereoelectronic stabilization of the axial conformer counteracts the steric preference for the equatorial conformer. While the anomeric effect is well-documented for second-row heteroatoms like oxygen, its magnitude is generally weaker for third-row elements like sulfur due to longer C-S bond lengths and more diffuse orbitals. nih.gov Consequently, for a bulky substituent like the 2-propenyl group, steric hindrance favoring the equatorial position is likely to dominate over the relatively weak anomeric stabilization of the axial position.

Density Functional Theory (DFT) Applications for Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict the geometries, energies, and properties of molecules, including the transition states of chemical reactions. For a molecule like 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, DFT could be instrumental in elucidating its reactivity.

Potential Research Applications:

Reaction Mechanism Studies: DFT calculations could map the potential energy surface for various reactions involving the allyl group or the thiopyran ring. For instance, in reactions such as thiol-ene additions or electrophilic additions to the double bond, DFT can be used to calculate the activation energies and determine whether a reaction proceeds through a concerted or stepwise mechanism. rsc.orgresearchgate.netrsc.org

Energetics of Conformational Isomers: The tetrahydrothiopyran ring is not planar and can exist in different conformations, such as chair and boat forms. The presence of the bulky 2-propenyl substituent would influence the stability of these conformers. DFT calculations can predict the relative energies of these conformers and the energy barriers for interconversion between them.

Thermochemical Data: DFT can be used to compute key thermochemical parameters like enthalpy of formation, Gibbs free energy, and entropy. This data is crucial for understanding the stability of the molecule and the equilibrium of reactions in which it participates.

A hypothetical DFT study on the mdpi.commdpi.com-sigmatropic rearrangement of an analogous allyl vinyl sulfide (B99878) could yield the following type of energetic data:

| Parameter | Value (kcal/mol) |

| Reactant Energy | 0.0 |

| Transition State Energy | +25.5 |

| Product Energy | -10.2 |

| Activation Energy (ΔG‡) | +25.5 |

| Reaction Energy (ΔG) | -10.2 |

This table is illustrative and does not represent actual experimental or calculated data for 2H-Thiopyran, tetrahydro-2-(2-propenyl)-.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. While DFT is often used for static systems or single reaction steps, MD provides insights into the dynamic evolution of a system, including conformational changes and intermolecular interactions.

Potential Research Applications:

Conformational Sampling: MD simulations could explore the conformational landscape of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- in different environments, such as in a vacuum or in various solvents. This would reveal the preferred shapes the molecule adopts and the flexibility of the allyl side chain.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can provide a detailed picture of how the solvent organizes around the solute and influences its structure and dynamics. This is crucial for understanding reaction kinetics in solution.

Interaction with Biomolecules: If the compound were to be investigated for potential biological activity, MD simulations could be used to model its interaction with a target protein. mdpi.commdpi.com These simulations can predict the binding mode, estimate the binding affinity, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.com

A typical output from an MD simulation analysis might include the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability over time.

| Simulation Time (ns) | RMSD (Å) |

| 0 | 0.0 |

| 10 | 1.2 |

| 20 | 1.5 |

| 30 | 1.4 |

| 40 | 1.6 |

| 50 | 1.5 |

This table is illustrative and does not represent actual experimental or calculated data for 2H-Thiopyran, tetrahydro-2-(2-propenyl)-.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structures of a series of compounds to their biological activities. These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals.

Relevance and Potential Application:

For QSAR modeling to be relevant, a dataset of structurally similar compounds with measured biological activity (e.g., enzyme inhibition, toxicity) is required. As there are no published biological activity studies specifically for 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, the development of a QSAR model is currently not feasible.

However, if such data were available for a series of related tetrahydrothiopyran derivatives, a QSAR study could be undertaken. The process would involve:

Data Collection: Assembling a set of molecules with varying substituents on the thiopyran ring and their corresponding measured biological activities.

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic features (e.g., molecular weight, logP, polar surface area, electronic energies).

Model Building: Using statistical methods to build a mathematical equation that correlates a subset of the calculated descriptors with the observed activity.

Model Validation: Rigorously testing the model's predictive power on an external set of compounds not used in the model building process.

Such a model could then be used to predict the potential activity of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- and guide the synthesis of new, more potent analogs.

Applications in Chemical Synthesis and Materials Science

2H-Thiopyran, tetrahydro-2-(2-propenyl)- as a Building Block in Organic Synthesis

The combination of a heterocyclic scaffold and a reactive functional group makes this compound a versatile building block in synthetic chemistry. Heterocyclic compounds are fundamental in medicinal chemistry and organic synthesis, serving as core structures for a vast array of molecules.

Precursor for Complex Molecules and Natural Product Scaffolds

The tetrahydrothiopyran (B43164) moiety is a sulfur-containing heterocycle that serves as a key structural unit in various complex molecules. Synthetic strategies often rely on foundational building blocks that can be elaborated through a series of chemical transformations. The "2-allyl" substituent provides a reactive handle for chain extension, cyclization, and functional group manipulation, making it a valuable precursor.

The allyl group, with its carbon-carbon double bond, is particularly useful for a wide range of organic reactions, including:

Palladium-catalyzed cross-coupling reactions: These reactions, such as the Heck, Suzuki, and Stille couplings, allow for the formation of new carbon-carbon bonds, enabling the connection of the thiopyran scaffold to other molecular fragments.

Metathesis reactions: Alkene metathesis can be used to form larger rings or to couple the molecule with other olefins.

Oxidative cleavage: Ozonolysis or other oxidative methods can cleave the double bond to yield aldehydes or carboxylic acids, which are versatile intermediates for further synthesis.

Hydrofunctionalization: Reactions like hydroboration-oxidation, Wacker oxidation, or epoxidation can introduce new functional groups (alcohols, ketones, epoxides) at the allyl position, paving the way for the construction of more complex stereochemistry.

These transformations allow chemists to build upon the tetrahydrothiopyran core, incorporating it into larger, more intricate structures, including those found in natural products or designed for specific biological activities.

Intermediate in the Synthesis of Diverse Compound Libraries

In drug discovery and materials science, the generation of compound libraries—large collections of structurally related molecules—is a crucial strategy for identifying new leads. Diversity-oriented synthesis aims to create structurally diverse and complex small molecules from a common intermediate.

2H-Thiopyran, tetrahydro-2-(2-propenyl)- is an ideal intermediate for such purposes. The tetrahydrothiopyran ring provides a stable, three-dimensional scaffold, while the allyl group serves as a key point for diversification. A common synthetic precursor can be subjected to a variety of parallel reactions targeting the allyl group, leading to a library of compounds with different substituents and properties, but all sharing the same core heterocyclic structure. For example, a library could be generated by reacting the allyl group with a diverse set of thiols (via thiol-ene reaction), boronic acids (via Suzuki coupling), or amines.

Potential in Polymer Chemistry and Advanced Materials (e.g., as a monomer or functional group)

The presence of the polymerizable allyl group suggests that 2H-Thiopyran, tetrahydro-2-(2-propenyl)- could function as a monomer in the synthesis of advanced materials. Allyl monomers are a known class of compounds used in polymer synthesis. While they can be less reactive than other vinyl monomers, they participate in various polymerization mechanisms, including free-radical polymerization.

The incorporation of the sulfur-containing tetrahydrothiopyran ring into a polymer backbone or as a pendant group could impart unique properties to the resulting material, such as:

High Refractive Index: Sulfur-containing polymers are known to often have a higher refractive index than their oxygen-containing counterparts, a property valuable in optical applications like lenses and coatings.

Metal Coordination: The sulfur atom in the thiopyran ring can act as a soft Lewis base, allowing the polymer to coordinate with heavy metal ions. This could be exploited for applications in catalysis, sensing, or environmental remediation for the removal of toxic metals.

Modified Adhesion and Thermal Properties: The introduction of the heterocyclic ring can influence the polymer's thermal stability, glass transition temperature, and adhesion to various surfaces.

Furthermore, the allyl group can be used for post-polymerization modification. A polymer could be synthesized using a more reactive co-monomer, with the allylthiopyran incorporated as a minor component. The remaining allyl groups along the polymer chain would then be available for subsequent chemical reactions, allowing for the grafting of other molecules or the cross-linking of the polymer chains to form a network.

Use in Catalysis or as a Ligand (e.g., in coordination chemistry)

In coordination chemistry, ligands are molecules or ions that bind to a central metal atom to form a coordination complex. These complexes are the basis of many homogeneous catalysts. The sulfur atom in the tetrahydrothiopyran ring, with its available lone pairs of electrons, can act as a donor to a metal center. Additionally, the double bond of the allyl group can also coordinate to a transition metal in an η²-fashion.

This dual-coordination capability makes 2H-Thiopyran, tetrahydro-2-(2-propenyl)- a potential bidentate or hemilabile ligand. A hemilabile ligand has one strongly coordinating group (the sulfur) and one weakly coordinating group (the alkene). This property can be highly beneficial in catalysis, where the weak bond can dissociate to open up a coordination site on the metal for a substrate to bind, and then re-coordinate to stabilize the complex during the catalytic cycle.

Transition metal complexes featuring such ligands could be investigated for a variety of catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The specific stereochemistry and electronic properties imparted by the tetrahydro-2-allyl-2H-thiopyran ligand could influence the activity and selectivity of the metal catalyst.

Future Research Directions and Unexplored Avenues for 2h Thiopyran, Tetrahydro 2 2 Propenyl

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. unibo.itmdpi.comresearchgate.net For 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, a primary research focus will be the development of synthetic pathways that are not only efficient but also environmentally benign.

Key areas for exploration include:

Atom-Economical Reactions: Investigating cycloaddition and ring-enlargement reactions that maximize the incorporation of all starting materials into the final product. nih.gov

Use of Greener Solvents: Moving away from traditional volatile organic solvents towards water or bio-based solvents. The Pd-catalysed direct C–H arylation of thiophene (B33073) derivatives in industrial wastewater showcases the potential of using low-purity water as a reaction medium. unito.it

Sustainable Reagents: Employing elemental sulfur (S8) as a direct and sustainable source for sulfur incorporation is a promising avenue. researchgate.net Additionally, the use of inexpensive and environmentally friendly reagents like Rongalite for the synthesis of related tetrahydro-2H-thiopyran 1,1-dioxides presents a model for greener approaches. organic-chemistry.org

Catalytic Systems: Developing novel copper-catalyzed C-S bond formation reactions could provide efficient and cost-effective methods for synthesizing sulfur heterocycles. asianpubs.org

| Sustainable Approach | Potential Benefit | Relevant Research Area |

| Use of Water as Solvent | Reduced environmental impact, lower cost | Pd-catalysed C-H arylation |

| Elemental Sulfur (S8) | Abundant, low-cost sulfur source | Three-component cyclization reactions |

| Rongalite | Inexpensive, low-toxicity reagent | Annulation for thiopyran synthesis |

| Copper Catalysis | Cost-effective, efficient C-S bond formation | Cross-coupling reactions |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, future research should focus on elucidating the intricate details of its formation and subsequent transformations.

Key research avenues include:

Computational Studies: Utilizing Density Functional Theory (DFT) to model reaction pathways, transition states, and intermediates. rsc.org Such studies can provide insights into the reactivity of 2H-thiopyran derivatives in cycloaddition reactions and thermal decompositions, helping to predict outcomes and guide experimental design. rsc.orgmdpi.com

Spectroscopic Analysis: Employing advanced spectroscopic techniques to identify and characterize transient species in reactions involving the thiopyran ring and the allyl side chain.

Stereochemical Investigations: Probing the stereoselectivity of reactions, such as photochemical ring expansions of related thietanes, can reveal crucial details about the reaction mechanism and allow for the synthesis of stereochemically pure compounds. rsc.orgresearchgate.net

Exploration of New Biological Targets and Pathways

The allyl sulfide (B99878) moiety is a known pharmacophore found in natural products like allicin (B1665233) from garlic, which exhibits a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects. pharmatutor.orgmdpi.com This suggests that 2H-Thiopyran, tetrahydro-2-(2-propenyl)- and its derivatives could be valuable leads in drug discovery.

Future research should be directed towards:

Screening for Biological Activity: Evaluating the compound and a library of its derivatives against a broad range of biological targets. The structural similarity to organosulfur compounds from garlic suggests potential as an anti-cancer agent. nih.govcampushomepage.com

Identification of Molecular Targets: Once biological activity is established, identifying the specific molecular targets and pathways through which these compounds exert their effects is crucial.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- to understand how different functional groups influence its biological activity. This will be essential for optimizing potency and selectivity.

| Potential Biological Activity | Rationale | Key Research Focus |

| Anticancer | Presence of allyl sulfide group, a known pharmacophore | In vitro screening against cancer cell lines |

| Antimicrobial | Documented activity of related organosulfur compounds | Testing against a panel of pathogenic bacteria and fungi |

| Antioxidant | Allyl sulfides are known to have antioxidant properties | Evaluation of radical scavenging activity |

Chemoenzymatic Synthesis Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. mdpi.com The application of chemoenzymatic strategies to the synthesis of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- is a largely unexplored but highly promising area.

Future research should investigate:

Enzyme Screening: Identifying enzymes, such as hydrolases or oxidoreductases, that can act on the thiopyran scaffold or its precursors to introduce chirality or perform specific functional group transformations.

Enzymatic Desymmetrization: Using enzymes to selectively react with one enantiomer of a racemic mixture, providing a route to enantiomerically pure products.

Tandem Catalysis: Combining enzymatic steps with traditional chemical reactions in a one-pot process to improve efficiency and reduce purification steps.

Computational Design of Functionalized Derivatives

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, accelerating the drug discovery and materials development process. mdpi.com

For 2H-Thiopyran, tetrahydro-2-(2-propenyl)-, computational approaches can be used to:

Predict Biological Activity: Employ molecular docking studies to predict the binding affinity of designed derivatives to specific biological targets, such as enzymes or receptors. researchgate.net

In Silico ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to prioritize the synthesis of candidates with favorable pharmacokinetic profiles.

Design of Novel Materials: Use computational modeling to predict the electronic and physical properties of polymers or other materials derived from the target compound.

Integration with Flow Chemistry and Automation Technologies

Flow chemistry and automated synthesis platforms are revolutionizing chemical manufacturing by enabling more efficient, reproducible, and safer processes. durham.ac.uk The synthesis of heterocyclic compounds is particularly well-suited to these technologies. acs.orgnih.govacs.orgcam.ac.uk

Future directions in this area include:

Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of 2H-Thiopyran, tetrahydro-2-(2-propenyl)-. This can lead to higher yields, better process control, and easier scale-up.

Automated Library Synthesis: Utilizing automated synthesizers to rapidly generate a library of derivatives for high-throughput screening in drug discovery or materials science applications.

In-line Analysis and Optimization: Integrating real-time analytical techniques into the flow process to monitor reaction progress and enable rapid optimization of reaction conditions. The integration of such technologies can significantly accelerate the research and development cycle for new applications of this versatile compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.